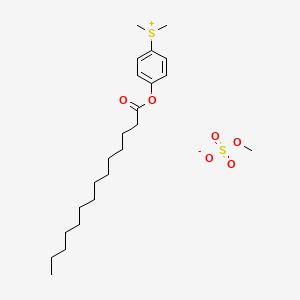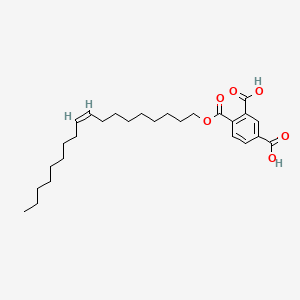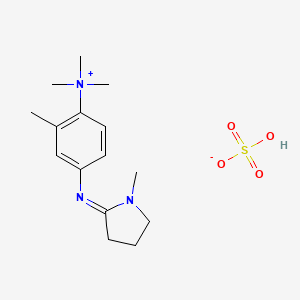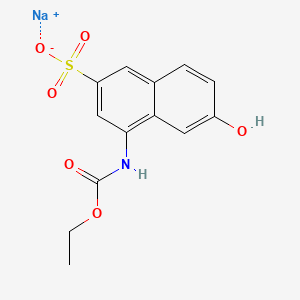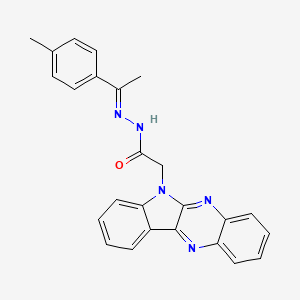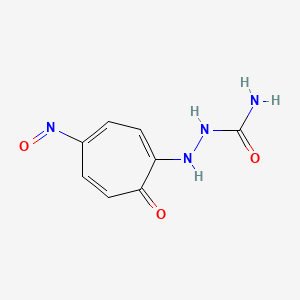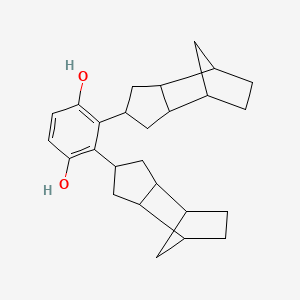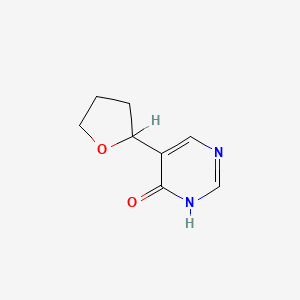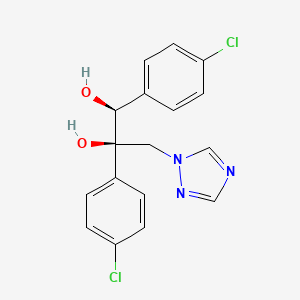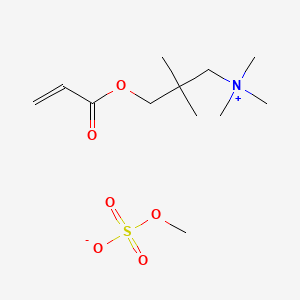
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate is a chemical compound with the molecular formula C11H22NO2.CH3O4S. It is known for its unique structure, which includes a trimethylammonium group and an oxoallyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethyl-3-hydroxypropyltrimethylammonium and acryloyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and automation to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxoallyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate involves its interaction with specific molecular targets and pathways. The trimethylammonium group can interact with negatively charged biomolecules, while the oxoallyl group can participate in various chemical reactions. These interactions can modulate biological processes and chemical reactions, making the compound useful in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-hydroxypropyltrimethylammonium methyl sulphate
- 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium chloride
- 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium bromide
Uniqueness
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Properties
CAS No. |
84100-28-7 |
|---|---|
Molecular Formula |
C12H25NO6S |
Molecular Weight |
311.40 g/mol |
IUPAC Name |
(2,2-dimethyl-3-prop-2-enoyloxypropyl)-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C11H22NO2.CH4O4S/c1-7-10(13)14-9-11(2,3)8-12(4,5)6;1-5-6(2,3)4/h7H,1,8-9H2,2-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
GDNYTRIDABFTCM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C[N+](C)(C)C)COC(=O)C=C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



